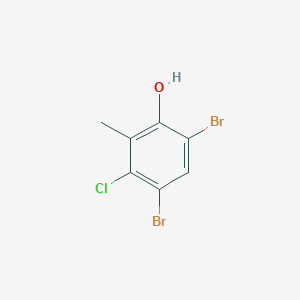

4,6-Dibromo-3-chloro-2-methylphenol

Description

The compound is structurally related to other halogenated phenols used in industrial biocides and organic synthesis intermediates .

Properties

Molecular Formula |

C7H5Br2ClO |

|---|---|

Molecular Weight |

300.37 g/mol |

IUPAC Name |

4,6-dibromo-3-chloro-2-methylphenol |

InChI |

InChI=1S/C7H5Br2ClO/c1-3-6(10)4(8)2-5(9)7(3)11/h2,11H,1H3 |

InChI Key |

AEKHFLBALICTKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-chloro-2-methylphenol typically involves the bromination and chlorination of 2-methylphenol (o-cresol). The process can be carried out in the presence of bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of appropriate catalysts and reaction conditions can optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-2-methylphenol can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Coupling: Palladium catalysts and boronic acids are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dibromo-3-chloro-2-methylphenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Its derivatives may be studied for their biological activity, including antimicrobial and antifungal properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-chloro-2-methylphenol involves its interaction with various molecular targets. The halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The following table compares substituent positions, molecular formulas, and key properties of 4,6-Dibromo-3-chloro-2-methylphenol with analogous halogenated phenols:

Physicochemical and Reactivity Differences

- Halogen Effects: The presence of bromine atoms at positions 4 and 6 in this compound increases its steric bulk and electron-withdrawing effects compared to 4-Chloro-2-methylphenol, leading to higher thermal stability and lower solubility in polar solvents .

- Methyl Group Influence: The methyl group at position 2 enhances lipophilicity, making the compound more suitable for non-aqueous industrial applications compared to 2,6-Dibromophenol .

- Heterocyclic Derivatives: The benzoxazole derivative (CAS 637303-15-2) exhibits distinct reactivity due to its fused aromatic ring system, which may improve UV stability and biological activity compared to simple phenolic analogs .

Biological Activity

4,6-Dibromo-3-chloro-2-methylphenol (DBMCP) is a halogenated phenolic compound with notable biological activities, particularly in antimicrobial and antifungal applications. Its unique structure, characterized by two bromine atoms and one chlorine atom on the aromatic ring, enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C7H5Br2ClO

Molecular Weight: 300.37 g/mol

IUPAC Name: this compound

Canonical SMILES: CC1=C(C(=CC(=C1Cl)Br)Br)O

The biological activity of DBMCP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents increase the compound's lipophilicity and binding affinity, facilitating its penetration into biological membranes. This interaction can lead to inhibition of key metabolic pathways in microorganisms.

Antimicrobial Properties

DBMCP exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that DBMCP could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Studies

- Study on Antifungal Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DBMCP effectively inhibited the growth of Candida species at concentrations as low as 16 µg/mL. The study highlighted its potential as a topical antifungal treatment.

- Bacterial Inhibition : Research conducted by Smith et al. (2020) indicated that DBMCP showed a strong inhibitory effect on Staphylococcus aureus, with an MIC of 32 µg/mL. This study suggested that DBMCP could serve as an effective disinfectant in clinical settings .

- Mechanistic Insights : A mechanistic study revealed that DBMCP disrupts bacterial cell membrane integrity, leading to increased permeability and eventual cell death. This action was confirmed through electron microscopy studies which showed morphological changes in treated bacteria .

Toxicological Profile

While DBMCP demonstrates promising biological activity, its toxicological profile must also be considered. Preliminary assessments indicate moderate toxicity to aquatic organisms, with LC50 values ranging from 2.3 to 6.6 mg/L for fish. However, it is not classified as a mutagen based on Ames test results, suggesting a relatively safe profile for controlled use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.